2-(2-Hydroxyethoxy)-2-methylpropanoic acid
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Overview
Description
2-(2-Hydroxyethoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C6H12O4. It is a derivative of propanoic acid, featuring a hydroxyethoxy group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with ethylene glycol under acidic conditions. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions helps achieve high yields and purity of the final product. The process may also include purification steps, such as distillation or crystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyethoxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Products include 2-(2-oxoethoxy)-2-methylpropanoic acid and 2-(2-carboxyethoxy)-2-methylpropanoic acid.
Reduction: Products include 2-(2-hydroxyethoxy)-2-methylpropanol.
Substitution: Products vary depending on the substituent introduced, such as 2-(2-chloroethoxy)-2-methylpropanoic acid.
Scientific Research Applications
2-(2-Hydroxyethoxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyethoxy)propanoic acid
- 2-(2-Methoxyethoxy)acetic acid
- 4-Benzyloxybutyric acid
Uniqueness
2-(2-Hydroxyethoxy)-2-methylpropanoic acid is unique due to its specific structural features, such as the hydroxyethoxy group attached to the second carbon of the propanoic acid backbone. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
2-(2-hydroxyethoxy)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,5(8)9)10-4-3-7/h7H,3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAXKIUFGLSQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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